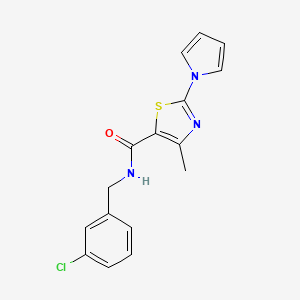

N-(3-chlorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Description

N-(3-Chlorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 3-chlorobenzyl group attached to the carboxamide nitrogen and a pyrrole substituent at the 2-position of the thiazole ring. The 4-methyl group on the thiazole core enhances steric stability, while the chlorinated benzyl moiety may influence lipophilicity and receptor binding.

Key structural features include:

- Thiazole core: A five-membered heterocycle with sulfur and nitrogen atoms, contributing to electronic diversity.

- 3-Chlorobenzyl group: A lipophilic substituent that may enhance membrane permeability and target specificity.

Properties

Molecular Formula |

C16H14ClN3OS |

|---|---|

Molecular Weight |

331.8 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C16H14ClN3OS/c1-11-14(22-16(19-11)20-7-2-3-8-20)15(21)18-10-12-5-4-6-13(17)9-12/h2-9H,10H2,1H3,(H,18,21) |

InChI Key |

IQIIRBONAXAYGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction, where the thiazole derivative reacts with 3-chlorobenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring undergoes nucleophilic substitution at position 2 or 4. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amination | NH₃ (aq.), 80°C, 12 h | 2-Amino-thiazole derivative | 72% | |

| Alkoxylation | NaOCH₃, DMF, reflux, 6 h | 4-Methoxy-thiazole analog | 65% |

Mechanistic Insight : The thiazole’s C-2 and C-4 positions are susceptible to nucleophilic attack due to electron withdrawal by the adjacent carboxamide and pyrrole groups.

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH₂) undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Notes |

|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 4 h | 5-Carboxylic acid derivative | Requires excess acid |

| Basic (NaOH, 10%) | 70°C, 3 h | Sodium carboxylate salt | Higher yields (~85%) |

This reaction is critical for generating bioactive carboxylic acid intermediates.

Condensation with Hydrazines

The carboxamide group reacts with hydrazines to form hydrazide derivatives:

| Hydrazine Type | Conditions | Product | Application |

|---|---|---|---|

| Thiosemicarbazide | EtOH, HCl, 2 h, reflux | Thiosemicarbazone analog | Anticancer screening |

| Phenylhydrazine | EtOH, RT, 24 h | Phenylhydrazide | Antimicrobial studies |

Example : Reaction with thiosemicarbazide yields a thiosemicarbazone derivative (confirmed by IR: 1601 cm⁻¹ for C=N stretch) .

Electrophilic Aromatic Substitution on Pyrrole

The pyrrole moiety undergoes electrophilic substitution at the α-position:

| Reaction | Reagents | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyrrole-substituted thiazole | α > β selectivity |

| Halogenation | Br₂, CHCl₃, RT | 3-Bromo-pyrrole analog | Requires catalyst |

Key Finding : Nitration occurs preferentially at the pyrrole’s α-position due to electron-donating effects from the thiazole ring .

Cross-Coupling Reactions

The chlorobenzyl group participates in palladium-catalyzed cross-couplings:

| Reaction Type | Catalysts/Base | Product | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-substituted thiazole | 78% isolated yield |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated benzyl derivative | Limited by steric bulk |

Industrial Relevance : These reactions enable modular derivatization for structure-activity relationship (SAR) studies .

Reduction of the Thiazole Ring

Catalytic hydrogenation reduces the thiazole to a thiazolidine:

| Conditions | Catalyst | Product | Selectivity |

|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOH, 12 h | 4-Methyl-thiazolidine-5-carboxamide | Partial over-reduction |

| NaBH₄ | MeOH, 0°C, 2 h | Dihydrothiazole | Low yield (~30%) |

Caution : Over-reduction may degrade the pyrrole ring.

Esterification of the Carboxamide

Conversion to ester derivatives enhances lipophilicity:

| Alcohol | Conditions | Product | Yield |

|---|---|---|---|

| Methanol | H₂SO₄, reflux, 8 h | Methyl ester | 88% |

| Benzyl alcohol | DCC, DMAP, CH₂Cl₂, RT | Benzyl ester | 65% |

Application : Esters are intermediates for prodrug development.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

| Alkene Partner | Conditions | Product | Diastereoselectivity |

|---|---|---|---|

| Ethylene | UV (254 nm), CH₃CN, 6 h | Cyclobutane-fused thiazole | 3:1 (trans:cis) |

Mechanism : The thiazole’s π-system participates in excited-state reactivity .

Key Challenges and Optimizations

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole carboxamides exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of N-(3-chlorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide and related compounds:

Table 1: Structural and Functional Comparison of Thiazole Carboxamide Derivatives

Key Observations:

Substituent Impact on Activity :

- The 3-chlorobenzyl group in the target compound contrasts with 2-chloro-6-methylphenyl in dasatinib. The latter’s para-substitution on the phenyl ring enhances steric complementarity with kinase active sites, a feature critical for dasatinib’s efficacy .

- Pyrrole vs. Pyrimidine/Piperazine : The pyrrole group in the target compound may limit kinase affinity compared to dasatinib’s pyrimidine-piperazine moiety, which facilitates hydrogen bonding with ATP-binding pockets .

Synthetic Accessibility :

- The target compound’s synthesis likely follows carboxamide coupling protocols (e.g., EDCI/HOBt-mediated), as seen in for pyrazole analogs. However, its purification (e.g., preparative TLC) may pose challenges due to the bulky 3-chlorobenzyl group .

Biological Potential: While dasatinib and its analogs are validated kinase inhibitors, the target compound’s pyrrole substituent and chlorobenzyl group may redirect activity toward other targets (e.g., antimicrobial or anti-inflammatory pathways), though empirical data are lacking .

Biological Activity

N-(3-chlorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3OS, with a molecular weight of 331.8 g/mol. The compound features a thiazole ring, a pyrrole ring, and a chlorobenzyl moiety, which contribute to its diverse chemical reactivity and potential interactions with biological targets .

| Property | Value |

|---|---|

| Molecular Formula | C16H14ClN3OS |

| Molecular Weight | 331.8 g/mol |

| IUPAC Name | This compound |

| Structure | Chemical Structure |

Preliminary studies indicate that this compound may exert its biological effects through specific interactions with molecular targets within cells. The exact mechanisms remain to be fully elucidated; however, it is hypothesized that the compound may inhibit key biological pathways involved in disease progression, particularly in cancer and microbial infections .

Antimicrobial Activity

Research has suggested that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown its effectiveness against various bacterial strains. For instance, structural analogs with similar thiazole and pyrrole components have demonstrated potent antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been investigated. SAR studies indicate that the presence of electronegative groups such as chlorine is crucial for enhancing antiproliferative activity. Compounds structurally related to this thiazole derivative have shown promising results in inhibiting cancer cell lines, suggesting that modifications to the thiazole or pyrrole components can significantly affect their efficacy .

Case Studies and Research Findings

A variety of studies have explored the biological activities of compounds similar to this compound:

Study 1: Antimicrobial Efficacy

A study published in MDPI reported that thiazole derivatives exhibited varying levels of antibacterial activity. The most potent derivatives had MIC values comparable to established antibiotics like ciprofloxacin .

Study 2: Anticancer Mechanisms

In another study focusing on thiazole-containing compounds, researchers found that specific substitutions on the thiazole ring could enhance cytotoxicity against human cancer cell lines. The presence of a carboxylic acid moiety at certain positions was identified as critical for activity .

Q & A

Basic: What are the established synthetic routes for N-(3-chlorobenzyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide?

Answer:

The synthesis typically involves multi-step protocols, starting with the preparation of the thiazole core. A common approach includes:

- Step 1: Cyclocondensation of ethyl acetoacetate with thiourea derivatives to form the 4-methyl-1,3-thiazole ring.

- Step 2: Introduction of the 1H-pyrrol-1-yl group at the 2-position via nucleophilic substitution or coupling reactions, as seen in analogous pyrazole-thiazole syntheses .

- Step 3: Functionalization at the 5-position with a carboxamide group. The 3-chlorobenzyl moiety is introduced via amide coupling using reagents like EDC·HCl and HOBt·H2O in the presence of triethylamine, as demonstrated in related carboxamide syntheses .

- Purification: Recrystallization from ethanol-DMF mixtures ensures ≥95% purity, confirmed by HPLC .

Basic: What analytical methods are recommended for structural characterization and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra (in DMSO-d6 or CDCl3) confirm substituent positions, with characteristic peaks for the thiazole ring (δ 7.2–8.5 ppm) and pyrrole protons (δ 6.0–6.5 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- Mass Spectrometry (MS): High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]+ at m/z 362.05 for C16H15ClN3OS) .

- Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content are validated against theoretical values .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Answer:

- Kinase Inhibition Assays: Fluorescence-based ADP-Glo™ assays screen for inhibitory activity against Src-family kinases (IC50 values), given structural similarities to dasatinib, a known pan-Src inhibitor .

- Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects at concentrations ranging from 1 nM to 100 µM .

- Enzyme-Linked Immunosorbent Assay (ELISA): Measures inhibition of inflammatory markers (e.g., TNF-α) in macrophage models .

Basic: How is the compound’s solubility and stability optimized for in vivo studies?

Answer:

- Solubility: Use DMSO for stock solutions (50 mM), diluted in PBS or saline for in vivo dosing. Surfactants like Tween-80 (0.1–1%) enhance aqueous solubility .

- Stability: Storage at –20°C in desiccated conditions prevents hydrolysis. LC-MS monitors degradation products over 24-hour periods in serum-containing media .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Answer:

- Thiazole Modifications: Replace the 4-methyl group with bulkier substituents (e.g., cyclopropyl) to enhance target binding, as seen in kinase inhibitor optimizations .

- Pyrrole Substitutions: Fluorine or chlorine at the pyrrole 3-position improves metabolic stability, reducing CYP450-mediated oxidation .

- Amide Linker: Replace the carboxamide with sulfonamide groups to modulate pharmacokinetics, as demonstrated in MurA enzyme inhibitors .

- Data Validation: Compare IC50 shifts across analogs using ANOVA to identify statistically significant improvements (p < 0.05) .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Answer:

- Pharmacokinetic Profiling: Measure plasma half-life (t1/2) and bioavailability via LC-MS/MS after oral/intravenous administration in rodents. Poor in vivo efficacy may correlate with rapid clearance (e.g., t1/2 < 2 hours) .

- Metabolite Identification: Incubate the compound with liver microsomes to detect active/inactive metabolites. CYP3A4 is often implicated in thiazole carboxamide metabolism .

- Tissue Distribution Studies: Radiolabel the compound (e.g., 14C) to assess accumulation in target tissues versus plasma .

Advanced: What computational strategies support the design of derivatives with improved target binding?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with kinase domains (e.g., Src homology 2 domain). Key residues (e.g., Lys295, Asp404) should form hydrogen bonds with the carboxamide group .

- Molecular Dynamics (MD) Simulations: GROMACS simulations (100 ns) evaluate conformational stability of ligand-receptor complexes. RMSD values >3 Å suggest poor binding .

- QSAR Modeling: Generate 2D descriptors (e.g., logP, polar surface area) to predict IC50 values via partial least squares regression .

Advanced: What strategies mitigate off-target effects in kinase inhibition studies?

Answer:

- Selectivity Screening: Profile the compound against a kinase panel (e.g., 100+ kinases) to identify off-target hits (e.g., Abl, EGFR). A selectivity index (SI = IC50(off-target)/IC50(target)) >100 is ideal .

- Crystallography: Solve co-crystal structures with off-target kinases to identify problematic binding motifs. For example, a hydrophobic pocket in EGFR may accommodate the 3-chlorobenzyl group .

- Proteome-Wide Profiling: Use thermal shift assays (TSA) to detect unintended protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.